2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is carried out at 130°C in DMF, using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as the CuI-catalyzed method mentioned above, is likely to be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar pyrimidine core and is used in the design of biologically active molecules.
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This derivative is known for its phosphodiesterase inhibitory activity.
Uniqueness
2-(Cyclopropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its cyclopropylamino group and pyrido[1,2-a]pyrimidine core make it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-(cyclopropylamino)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-7-9(12-8-4-5-8)13-10-3-1-2-6-14(10)11/h1-3,6-8,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHMIOOZRSCRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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